rac 3,4-Dihydroxyphenylethylene Glycol-d5

Description

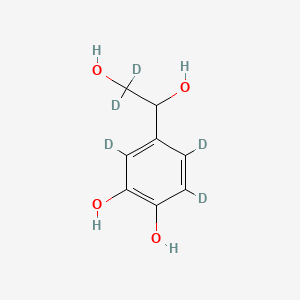

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/i1D,2D,3D,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVWFVDWRVYDOR-QUWGTZMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Isotopic Labeling Methodologies of Rac 3,4 Dihydroxyphenylethylene Glycol D5

Strategies for Deuterium (B1214612) Incorporation into the 3,4-Dihydroxyphenylethylene Glycol Scaffold

The introduction of deuterium atoms into the 3,4-dihydroxyphenylethylene glycol (DOPEG) structure can be achieved through several strategic approaches. These methods primarily involve either the use of deuterated starting materials in a de novo synthesis or the direct exchange of hydrogen for deuterium on the DOPEG molecule or a precursor.

Common strategies for deuterium incorporation include:

Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D₂) or deuterated solvents (e.g., D₂O, CH₃OD). This technique can be applied to the final compound or an intermediate. For instance, catalytic deuteration has been successfully employed in the synthesis of other deuterated dihydroxyphenyl derivatives, suggesting its applicability to the DOPEG scaffold unimi.it. The efficiency and regioselectivity of the exchange often depend on the catalyst, solvent, temperature, and the specific substrate.

Reduction with Deuterated Reagents: A prevalent method for introducing deuterium is through the reduction of a suitable precursor with a deuterated reducing agent. For example, the reduction of a ketone or an ester functionality with reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can introduce deuterium atoms at specific positions. This approach is particularly useful for targeted labeling.

Acid or Base-Catalyzed Exchange: In some cases, hydrogen atoms at certain positions in a molecule can be exchanged for deuterium under acidic or basic conditions using a deuterated solvent. The lability of the protons dictates the feasibility of this method.

Use of Deuterated Building Blocks: A de novo synthesis can be designed to incorporate deuterium by starting with simple, commercially available deuterated building blocks. This method offers precise control over the location of the deuterium labels.

The selection of a particular strategy depends on the desired labeling pattern, the availability of starting materials, and the required isotopic purity.

Development of Synthetic Pathways for Racemic Deuterated Analogs

While a specific, detailed synthetic pathway for rac-3,4-Dihydroxyphenylethylene Glycol-d5 is not extensively documented in publicly available literature, a plausible route can be devised based on the synthesis of the non-labeled compound and general deuteration techniques. A likely precursor for the synthesis of DOPEG is 3,4-dihydroxymandelic acid or its derivatives.

A potential synthetic approach could involve the following steps:

Preparation of a Deuterated Precursor: A key intermediate would be a deuterated version of 3,4-dihydroxymandelic acid or a protected derivative. Deuterium could be introduced at the aromatic and benzylic positions of a suitable precursor through catalytic H-D exchange.

Reduction of the Carboxylic Acid Moiety: The deuterated mandelic acid derivative could then be reduced to the corresponding glycol. This reduction can be achieved using a strong reducing agent. To introduce the final two deuterium atoms on the ethylene glycol side chain, a deuterated reducing agent like LiAlD₄ would be necessary if the precursor is not already appropriately deuterated at these positions.

An alternative approach could be the catalytic deuteration of a precursor containing a double bond, which would simultaneously saturate the bond and introduce deuterium atoms unimi.it.

The following table outlines a hypothetical synthetic pathway based on known chemical transformations.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Deuteration of a suitable precursor (e.g., a protected 3,4-dihydroxyphenyl derivative) | D₂, Pd/C, in a suitable solvent | Deuterated aromatic precursor |

| 2 | Introduction of the two-carbon side chain | Various methods depending on the precursor | Deuterated mandelonitrile or mandelic acid derivative |

| 3 | Reduction to the glycol | LiAlD₄ or other deuterated reducing agent | rac 3,4-Dihydroxyphenylethylene Glycol-d5 |

It is important to note that the conditions for each step would need to be carefully optimized to achieve high isotopic enrichment and chemical yield.

Considerations for Stereoselective Synthesis of Enantiomeric Forms of Labeled Dihydroxyphenylethylene Glycol

The synthesis of specific enantiomers of deuterated DOPEG presents additional challenges. Stereoselective synthesis aims to produce a single enantiomer, which is often crucial for studying the biological activity of chiral molecules.

Key considerations for a stereoselective synthesis include:

Chiral Starting Materials: The synthesis can begin with an enantiomerically pure starting material. This chirality is then carried through the synthetic sequence to the final product.

Asymmetric Reactions: A prochiral substrate can be converted into a chiral product using a chiral reagent or catalyst. For instance, the stereoselective reduction of an α-keto ester precursor could be employed to generate a specific enantiomer of the α-hydroxy ester, which can then be further reduced to the desired glycol nih.gov.

Chiral Resolution: A racemic mixture of the final product or an intermediate can be separated into its individual enantiomers. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Enzymatic Reactions: Enzymes can be highly stereoselective catalysts. An enzymatic reduction of a ketone precursor could potentially yield a single enantiomer of the desired alcohol alaska.edualaska.edu.

The development of a stereoselective synthesis for labeled DOPEG would require careful selection of the synthetic strategy and rigorous control of the reaction conditions to ensure high enantiomeric purity.

Advanced Analytical Approaches for the Characterization and Quantification of Rac 3,4 Dihydroxyphenylethylene Glycol D5

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Analysis

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) stands as a cornerstone technique for the targeted analysis of DOPEG-d5 in complex biological matrices. chromatographyonline.com This method combines the superior separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers. nih.govresearchgate.net

For the analysis of catecholamine metabolites like DOPEG, a dual chromatography approach is often effective. nih.gov This can involve Hydrophilic Interaction Liquid Chromatography (HILIC) in positive ionization mode and reversed-phase ion-pairing chromatography in negative ionization mode, providing comprehensive coverage of a wide range of metabolites. nih.gov A validated LC-MS/MS method for the quantification of the non-deuterated form, 3,4-dihydroxyphenylglycol (B133932) (DHPG), utilizes alumina (B75360) basic cartridges for extraction followed by analysis on a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode without derivatization. nih.gov This method is sensitive enough to measure DHPG in plasma and can be adapted for its deuterated analogue. nih.gov

The high resolution of the mass analyzer is crucial for separating the isotopic cluster of the deuterated standard from that of the endogenous analyte, ensuring specificity. Targeted analysis is typically performed using Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or by monitoring specific high-resolution accurate mass ions on an HRMS instrument. mdpi.comuab.edu The use of two SRM transitions—a quantifier and a qualifier—for each analyte enhances the confidence in compound identification. mdpi.comresearchgate.net

Table 1: Typical LC-MS Parameters for Catecholamine Metabolite Analysis

| Parameter | Description | Common Implementation | Reference |

|---|---|---|---|

| Chromatography Mode | Separation mechanism for analytes. | Reversed-Phase (e.g., C18) or HILIC | nih.govmdpi.com |

| Extraction | Isolating the analyte from the biological matrix. | Solid-Phase Extraction (e.g., Alumina cartridges) | nih.gov |

| Ionization Source | Method for generating gas-phase ions from the analyte. | Electrospray Ionization (ESI), often in negative mode for DHPG | nih.gov |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, TOF) | researchgate.netmdpi.com |

| Detection Mode | Method for quantifying the analyte. | Selected Reaction Monitoring (SRM) or Full Scan with High Mass Accuracy | researchgate.netmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of catecholamine metabolites. acs.orgnih.govyoutube.com Due to the low volatility and polar nature of compounds like DOPEG, chemical derivatization is a necessary step to make them amenable to GC analysis. researchgate.netchromatographyonline.com This process enhances volatility and improves chromatographic peak shape and detection sensitivity. researchgate.net

A common approach involves a two-step derivatization process. nih.gov For instance, a method for DHPG quantification uses pentafluorobenzyl bromide (PFB-Br) to target the hydroxyl groups, followed by silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This dual derivatization creates a stable derivative suitable for GC-MS/MS analysis. nih.gov Other techniques include forming O-TMS, N-heptafluorobutylacyl (HFBA) derivatives, which have been shown to be effective for various catecholamines. researchgate.net

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection. GC-MS methods can be highly sensitive, with detection limits for some derivatized catecholamines ranging from 0.2 to 5.0 ppb. researchgate.net In metabolite profiling, GC-MS allows for the simultaneous measurement of a large number of compounds, including organic acids, amino acids, and sugars, in a single run, providing a broad overview of metabolic pathways. youtube.com

Table 2: GC-MS Derivatization and Analysis Findings for Catecholamine Metabolites

| Derivatization Technique | Reagents Used | Key Findings | Reference |

|---|---|---|---|

| Pentafluorobenzylation & Silylation | Pentafluorobenzyl bromide (PFB-Br) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Creates a unique and stable derivative for DHPG, allowing for highly specific and accurate quantification via GC-MS/MS in electron-capturing negative-ion chemical ionization mode. | nih.gov |

| Selective Acylation & Silylation | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and N-methyl-bis(heptafluorobutyramide) (MBHFBA) | An effective method that reduces side product formation and improves detection sensitivity for a range of catecholamines. | researchgate.net |

| O-ethoxycarbonyl/tert-butyldimethylsilyl (EOC/TBDMS) | Reagents to form EOC/TBDMS derivatives | Allows for the simultaneous determination of acidic metabolites of catecholamine and serotonin (B10506), showing characteristic fragment ions for structural confirmation. | nih.gov |

Utility of rac 3,4-Dihydroxyphenylethylene Glycol-d5 as an Internal Standard in Quantitative Bioanalysis

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry. scispace.comnih.gov this compound is an ideal internal standard for the quantification of endogenous DOPEG for several key reasons.

An appropriate internal standard is essential for controlling and correcting for variability during sample preparation, injection, and ionization. aptochem.com Because a deuterated standard like DOPEG-d5 has nearly identical physicochemical properties to the non-labeled analyte, it behaves similarly during extraction and chromatography. aptochem.comscispace.com This co-elution is a critical characteristic, as it ensures that both the analyte and the standard experience the same matrix effects—ion suppression or enhancement—in the mass spectrometer's ion source. aptochem.comkcasbio.com By tracking the ratio of the analyte to the known concentration of the internal standard, these variations can be normalized, leading to more accurate and precise quantification. kcasbio.com

The mass difference provided by the five deuterium (B1214612) atoms is sufficient to shift the signal outside the natural isotopic distribution of the endogenous compound, preventing signal interference. aptochem.com The use of SILs like DOPEG-d5 significantly improves the robustness and throughput of bioanalytical methods, reducing rejection rates and often cutting down on method development time. aptochem.comkcasbio.com

Table 3: Advantages of Deuterated Internal Standards in Bioanalysis

| Advantage | Description | Reference |

|---|---|---|

| Correction for Matrix Effects | Co-elutes with the analyte, experiencing the same ion suppression or enhancement, which allows for normalization of the signal. | kcasbio.com |

| Similar Physicochemical Properties | Behaves identically during sample extraction and handling, correcting for analyte loss or degradation. | aptochem.comscispace.com |

| Improved Accuracy and Precision | Minimizes variability from the sample matrix, instrument performance, and sample processing, leading to more reliable data. | clearsynth.com |

| Reduced Method Development Time | Robustness of the method often halves the time required for development compared to using structural analogues. | kcasbio.com |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

Both ¹H (Proton) and ²H (Deuterium) NMR can be employed. sigmaaldrich.com For highly deuterated compounds, conventional ¹H NMR may be limited due to the weak intensity of residual proton signals. sigmaaldrich.com In such cases, ²H NMR becomes an appealing alternative, providing rich information for structure verification and impurity identification. sigmaaldrich.com A key advantage of ²H NMR is that it can be performed in non-deuterated solvents, and all proton signals are transparent, yielding a clean spectrum. sigmaaldrich.com

Furthermore, ¹³C NMR can be used to quantify the degree of isotope labeling. nih.gov Deuterium-induced isotope shifts on the signals of neighboring ¹³C atoms can be resolved and integrated to determine the level of deuteration at specific sites within the molecule. nih.gov This combined approach using HR-MS and various NMR techniques provides a comprehensive strategy to confirm the structural integrity and calculate the precise isotopic enrichment of deuterated standards. rsc.orgrsc.org

Electrochemical Detection Methods in Conjunction with Chromatographic Separations

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly sensitive and selective method for the determination of electroactive compounds, including catecholamines and their metabolites like DOPEG. nih.govnih.govthermofisher.comresearchgate.net This technique is well-suited for these molecules because the dihydroxyphenyl moiety is readily oxidized at a solid electrode surface. eag.com

The method involves separating the analytes using HPLC, typically with a reversed-phase column. researchgate.net After separation, the column eluent passes through an electrochemical detector containing a working electrode held at a specific potential. When an electroactive analyte like DOPEG reaches the electrode, it undergoes an oxidation reaction, generating a measurable electrical current. This current is directly proportional to the concentration of the analyte. libretexts.org

HPLC-ED offers excellent sensitivity, with detection limits for catecholamines reported in the low picogram-per-milliliter range, making it ideal for analyzing the low concentrations typically found in biological samples like plasma. thermofisher.comresearchgate.net The selectivity of the method can be optimized by carefully choosing the applied potential to target the specific redox characteristics of the analyte of interest, minimizing interference from other compounds in the matrix. nih.gov The combination of chromatographic separation and the inherent sensitivity of electrochemical detection makes HPLC-ED a robust and reliable technique for the quantitative analysis of DOPEG. nih.govnih.gov

Table 4: Research Findings for Electrochemical Detection of Catecholamines

| Finding | Methodology | Significance | Reference |

|---|---|---|---|

| High Sensitivity | Reversed-phase ion-pair HPLC-ED | Achieved detection limits of 0.87 pg/mL for epinephrine (B1671497) and 3.5 pg/mL for norepinephrine (B1679862), demonstrating suitability for low concentrations in plasma. | researchgate.net |

| Good Correlation with Other Methods | HPLC-ED compared with radioenzymatic assay | Showed good correlation for norepinephrine (r = 0.92) and epinephrine (r = 0.80), validating the accuracy of the electrochemical method. | nih.gov |

| Optimization for Clinical Samples | Optimization of mobile phase composition (pH, ionic strength, etc.) | Enabled reliable analysis of over 3000 urine and plasma samples for clinical and research applications. | nih.gov |

| Rapid Analysis | Use of boron-doped diamond electrodes | Developed a rapid method capable of determining unbound drug concentrations in ultrafiltered serum within ten seconds. | nih.gov |

Biochemical Metabolism and Enzymatic Transformations of 3,4 Dihydroxyphenylethylene Glycol Unlabeled Form

Role of Monoamine Oxidase (MAO) in the Formation of DHPG

The formation of DHPG is a primary step in the intraneuronal metabolism of norepinephrine (B1679862). hmdb.ca After norepinephrine is released into the synaptic cleft, a significant portion is taken back up into the presynaptic neuron via the norepinephrine transporter (NET). jci.orgresearchgate.net Inside the neuron, norepinephrine that is not repackaged into synaptic vesicles is deaminated by monoamine oxidase (MAO), a mitochondrial-bound enzyme. nih.govcaymanchem.com This enzymatic reaction converts norepinephrine into an unstable aldehyde intermediate, 3,4-dihydroxymandelaldehyde (B87611) (DHMAL). nih.govhmdb.ca Subsequently, this aldehyde is rapidly reduced by aldehyde reductase to form the more stable alcohol, DHPG. nih.govnih.gov Therefore, the level of DHPG is often used as a biomarker for neuronal norepinephrine uptake and metabolism by MAO. researchgate.net

Subsequent Metabolism by Catechol-O-methyltransferase (COMT) to 3-Methoxy-4-hydroxyphenylglycol (MHPG)

Once formed, DHPG can undergo further metabolism, primarily through the action of another key enzyme, Catechol-O-methyltransferase (COMT). hmdb.ca COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups on the catechol ring of DHPG. This O-methylation process converts DHPG into 3-methoxy-4-hydroxyphenylglycol (MHPG). hmdb.canih.gov This step is crucial for the clearance of DHPG from the brain, with the majority of DHPG being cleared through this O-methylation pathway rather than direct elimination. nih.gov The sequential action of MAO and COMT is a major route for the inactivation and elimination of norepinephrine. nih.gov

Biosynthetic Pathways and Precursors of 3,4-Dihydroxyphenylethylene Glycol (e.g., from 3,4-dihydroxymandelaldehyde)

The following table summarizes the key enzymes and their roles in the formation of DHPG:

| Enzyme | Precursor | Product | Role |

| Monoamine Oxidase (MAO) | Norepinephrine | 3,4-Dihydroxymandelaldehyde (DHMAL) | Deamination |

| Aldehyde Reductase | 3,4-Dihydroxymandelaldehyde (DHMAL) | 3,4-Dihydroxyphenylethylene Glycol (DHPG) | Reduction |

Localization and Compartmentalization of DHPG Metabolism in Biological Systems

The metabolism of DHPG is highly compartmentalized, primarily occurring within neuronal tissues and the adrenal medulla. In humans, plasma DHPG is mainly derived from sympathetic nerves. jci.orgnih.gov After release, norepinephrine is taken up into sympathetic nerve endings, where it is converted to DHPG. jci.org This intraneuronal localization highlights the importance of DHPG as an indicator of sympathetic nervous system activity and norepinephrine turnover within neurons. nih.gov

The adrenal medulla, which secretes catecholamines like epinephrine (B1671497) and norepinephrine, is another significant site of this metabolism. mhmedical.com Within the adrenal gland, specific cells are involved in these metabolic processes. nih.gov Studies in mice have shown that the majority of norepinephrine in the brain is cleared through the formation of DHPG, which is then O-methylated to MHPG, indicating that this metabolic pathway is highly active in the central nervous system. nih.gov

Comparative Metabolism Across Species

While the fundamental pathways of catecholamine metabolism are generally conserved across mammals, there can be species-specific differences in enzyme activities and metabolic profiles. nih.govsemanticscholar.org For instance, studies have been conducted in various animal models, including rats, rabbits, and mice, to understand the metabolism of norepinephrine and its metabolites. caymanchem.comnih.govnih.gov

Research has shown that in the mouse brain, the primary route for norepinephrine clearance is through the formation of DHPG followed by O-methylation to MHPG. nih.gov In rats, DHPG has been used as a biomarker to study the effects of various substances on norepinephrine metabolism in the cerebral cortex and plasma. researchgate.net Comparative pharmacokinetic studies across different species are essential for extrapolating data from animal models to humans in drug development and for understanding the toxicological profiles of various compounds. nih.govmdpi.com However, direct comparative data on the specific rates and ratios of DHPG and MHPG formation across a wide range of species for DHPG itself is an area requiring further detailed investigation.

The following table provides a general overview of findings in different species:

| Species | Key Finding Regarding DHPG Metabolism | Reference |

| Human | Plasma DHPG is primarily derived from sympathetic nerves and is a marker of neuronal norepinephrine uptake and metabolism. jci.orgnih.gov | jci.org, nih.gov |

| Mouse | The brain primarily clears norepinephrine through DHPG formation followed by O-methylation to MHPG. nih.gov | nih.gov |

| Rat | DHPG levels in the brain and plasma are utilized to study the impact of pharmacological agents on norepinephrine metabolism. researchgate.net | researchgate.net |

| Rabbit | Early in vitro studies on brain tissue helped to elucidate the metabolic pathways of dopamine (B1211576) and noradrenaline, including the formation of their glycol metabolites. caymanchem.com | caymanchem.com |

Neurochemical and Neurobiological Investigations Utilizing Rac 3,4 Dihydroxyphenylethylene Glycol D5 As a Research Tool

Elucidation of Noradrenergic Neurotransmission Dynamics and Catabolism

The quantification of DHPG, facilitated by the use of DHPG-d5 as an internal standard in techniques like gas chromatography-mass spectrometry (GC-MS), is fundamental to understanding the lifecycle of norepinephrine (B1679862). researchgate.net Norepinephrine released from presynaptic terminals is primarily cleared from the synaptic cleft via reuptake into the neuron. Once inside the neuron, it is either repackaged into synaptic vesicles or catabolized by monoamine oxidase (MAO) to form an unstable aldehyde, which is then rapidly converted to DHPG. nih.gov Therefore, intraneuronal DHPG levels are a direct reflection of norepinephrine catabolism.

By accurately measuring DHPG concentrations in various biological matrices such as plasma, urine, and cerebrospinal fluid (CSF), researchers can infer the rate of norepinephrine turnover. nih.gov The use of DHPG-d5 ensures that measurements are not skewed by variations in sample preparation or analytical instrumentation, thus providing reliable data on the dynamics of noradrenergic neurotransmission. For instance, studies have shown that alterations in noradrenergic activity, induced pharmacologically or through physiological stimuli, lead to corresponding changes in DHPG levels. nih.gov This precise measurement capability is crucial for elucidating the complex processes of norepinephrine release, reuptake, and enzymatic degradation.

The significance of DHPG as a major metabolite is highlighted by studies comparing it with other metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG). Research suggests that in basal conditions, DHPG is formed more rapidly than MHPG, making it a potentially more sensitive index of central norepinephrine activity. nih.gov The ability to accurately track these rapid changes is heavily reliant on the use of stable isotope-labeled standards like DHPG-d5.

Table 1: Key Research Findings on Noradrenergic Catabolism

| Research Area | Key Finding | Significance |

|---|---|---|

| NE Catabolism | DHPG is a primary intraneuronal metabolite of norepinephrine, formed via monoamine oxidase. nih.gov | Provides a direct measure of norepinephrine breakdown within the neuron. |

| NE Turnover | Deuterium-labeled MHPG studies show rapid turnover, with a significant portion being further metabolized rather than excreted. nih.gov | Highlights the dynamic nature of norepinephrine metabolism. |

| Metabolite Comparison | In many brain regions, DHPG is formed more rapidly than MHPG under basal conditions. nih.gov | Suggests DHPG may be a more sensitive marker of acute changes in noradrenergic activity. |

Assessment of Neuronal Norepinephrine Reuptake Mechanisms

The norepinephrine transporter (NET) is a key protein responsible for the reuptake of norepinephrine from the synaptic cleft. The function of this transporter is a critical determinant of synaptic norepinephrine concentrations and, consequently, noradrenergic signaling. The use of DHPG-d5 to accurately measure DHPG provides a powerful method for assessing NET activity in vivo.

Since DHPG is formed from norepinephrine that has been taken back into the neuron, its levels are directly proportional to the rate of norepinephrine reuptake. Pharmacological blockade of the NET with drugs such as desipramine (B1205290) has been shown to cause a significant reduction in plasma DHPG concentrations. nih.gov This demonstrates that a substantial portion of circulating DHPG originates from the neuronal reuptake and subsequent metabolism of norepinephrine.

Therefore, by measuring DHPG levels before and after the administration of a NET inhibitor, researchers can quantify the contribution of the reuptake mechanism to norepinephrine clearance. The precision afforded by DHPG-d5 in these measurements allows for a detailed characterization of NET function in both healthy and pathological states. This approach is invaluable for studying the effects of new drugs targeting the norepinephrine transporter and for understanding conditions where NET dysfunction is implicated.

Studies on Central and Peripheral Sympathetic Activity

The sympathetic nervous system (SNS) plays a crucial role in regulating a wide array of physiological processes. Assessing the activity of the SNS is important in both basic research and clinical settings. Plasma DHPG, accurately measured using DHPG-d5, serves as a valuable biomarker of sympathetic tone.

Increases in sympathetic nerve activity lead to greater release and subsequent reuptake and metabolism of norepinephrine, resulting in elevated DHPG levels. nih.gov For example, physiological states that enhance sympathetic activity, such as orthostasis (standing up), are associated with a rise in both plasma norepinephrine and DHPG. wustl.edu Conversely, conditions that decrease central noradrenergic neuron activity lead to a reduction in DHPG levels in the brain. johnshopkins.edu

The relationship between sympathetic activity and DHPG has been explored in various contexts. For instance, in studies of depression, alterations in the hypothalamic-pituitary-adrenal (HPA) axis have been linked to changes in norepinephrine metabolites in CSF, plasma, and urine. elsevierpure.com The ability to reliably measure these metabolites, including DHPG, is essential for understanding the neurobiological underpinnings of such disorders. The use of DHPG-d5 ensures that the data collected in these studies is robust and can be confidently interpreted in the context of sympathetic function.

Investigation of Neurotransmitter Turnover Rates in Specific Brain Regions

Understanding the rate at which neurotransmitters are synthesized, released, and metabolized in different brain regions is crucial for unraveling the complexities of brain function. The turnover of norepinephrine can be estimated by measuring the levels of its metabolites, such as DHPG and MHPG, over time, often after pharmacological manipulation.

For example, studies have investigated the effects of aging on neurotransmitter turnover in specific brain areas like the superior colliculus. Such research has revealed that the turnover of norepinephrine and its metabolites is significantly lower in aged rats compared to adults, suggesting an age-related decline in noradrenergic activity in this region. The accuracy of these findings is contingent on the precise measurement of metabolites, a task for which deuterated internal standards are ideally suited.

Furthermore, research has shown that the administration of norepinephrine precursors, such as L-threo-3,4-dihydroxyphenylserine (DOPS), can increase the turnover of norepinephrine, as reflected by a rise in MHPG levels across various brain regions. wustl.edu By using stable isotope-labeled standards like DHPG-d5, researchers can confidently track these changes in neurotransmitter metabolism, providing insights into the neurochemical effects of various substances and conditions on a region-specific basis.

Role in Neural Signaling Pathways

The noradrenergic system modulates a vast network of neural signaling pathways that are integral to processes such as attention, arousal, and memory. The activity of these pathways is closely linked to the firing rate of noradrenergic neurons and the subsequent release of norepinephrine. As DHPG levels are an indicator of central noradrenergic neuron activity, their accurate measurement is vital for studying these signaling pathways. johnshopkins.edu

For instance, electrical stimulation of noradrenergic pathways has been shown to increase DHPG concentrations in target brain regions like the hippocampus and cerebral cortex. johnshopkins.edu Conversely, the inhibition of noradrenergic neuronal firing leads to a decrease in DHPG levels. johnshopkins.edu These findings establish a direct link between the activity of specific neural circuits and the metabolism of norepinephrine.

The use of DHPG-d5 as an internal standard allows for the reliable quantification of DHPG in these studies, thereby providing a robust biochemical correlate for the electrophysiological or behavioral effects being investigated. This enables a more complete understanding of how the noradrenergic system influences downstream signaling events and contributes to various brain functions. While DHPG-d5 itself is not a signaling molecule, its role as an analytical tool is critical for the accurate characterization of the signaling dynamics within the noradrenergic system.

Applications of Rac 3,4 Dihydroxyphenylethylene Glycol D5 in Stable Isotope Tracing and Fluxomics

Methodological Frameworks for Tracking Metabolic Flux in Complex Biological Systems

The fundamental principle behind stable isotope tracing is the introduction of a labeled substrate into a biological system and the subsequent measurement of the label's incorporation into downstream metabolites. creative-proteomics.com This approach provides a dynamic view of metabolic activity that cannot be obtained from static metabolite measurements alone. nih.gov In the context of using DHPG-d5, the methodological framework typically involves the administration of this labeled compound, followed by the collection of biological samples (e.g., plasma, urine, or cerebrospinal fluid) at various time points. nih.gov

The analysis of these samples is predominantly carried out using mass spectrometry (MS) coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). frontiersin.org High-resolution mass spectrometry is particularly advantageous as it can distinguish between the deuterated (d5) and endogenous (d0) forms of DHPG based on their slight mass difference. thermofisher.com The ratio of the labeled to unlabeled metabolite provides a direct measure of its turnover and can be used to calculate metabolic fluxes. mdpi.com

Table 1: Key Methodological Steps in Stable Isotope Tracing with DHPG-d5

| Step | Description | Analytical Technique(s) |

| Tracer Administration | Introduction of rac 3,4-Dihydroxyphenylethylene Glycol-d5 into the biological system (in vivo or in vitro). | N/A |

| Sample Collection | Timed collection of biological fluids or tissues. | N/A |

| Metabolite Extraction | Isolation of DHPG and other relevant metabolites from the biological matrix. | Liquid-liquid extraction, Solid-phase extraction |

| Separation & Detection | Separation of metabolites and detection of labeled and unlabeled species. | GC-MS, LC-MS |

| Data Analysis | Quantification of isotopic enrichment and calculation of metabolic flux rates. | Mass isotopomer distribution analysis, kinetic modeling |

Quantifying Norepinephrine (B1679862) Turnover and Deamination Rates In Vivo and In Vitro

DHPG is the major intraneuronal metabolite of norepinephrine, formed through the action of monoamine oxidase. nih.gov Therefore, the rate of DHPG formation reflects the rate of norepinephrine turnover and deamination. By introducing DHPG-d5 as an internal standard, researchers can accurately quantify the endogenous levels of DHPG. More importantly, by administering a pulse of deuterated norepinephrine and tracing its conversion to deuterated DHPG, the dynamics of norepinephrine metabolism can be elucidated.

In such experiments, the appearance of deuterated DHPG over time allows for the calculation of the rate of norepinephrine deamination. This information is critical for understanding the regulation of noradrenergic signaling, as both the release and re-uptake of norepinephrine influence its metabolic fate. nih.govnih.gov For instance, a rapid appearance of deuterated DHPG would suggest a high rate of norepinephrine turnover.

Table 2: Illustrative Data from a Hypothetical Norepinephrine Turnover Study

| Time (minutes) | Plasma Norepinephrine-d3 (ng/mL) | Plasma DHPG-d5 (ng/mL) | Calculated Turnover Rate (ng/mL/min) |

| 0 | 10.0 | 0.0 | N/A |

| 15 | 7.5 | 2.1 | 0.14 |

| 30 | 5.2 | 3.8 | 0.13 |

| 60 | 2.8 | 5.5 | 0.09 |

| 120 | 1.1 | 6.8 | 0.06 |

This table represents hypothetical data to illustrate the expected experimental outcomes.

Unraveling Metabolic Rewiring Associated with Specific Biological Processes

Metabolic pathways are often rewired in response to physiological or pathological stimuli. Stable isotope tracing with compounds like DHPG-d5 can help unravel these changes in the context of noradrenergic metabolism. For example, in studies of stress or certain neurological disorders, the rate of norepinephrine turnover may be altered. By using DHPG-d5, researchers can quantify these changes and gain insights into the underlying metabolic adaptations. nih.gov

This approach is particularly powerful when combined with other "omics" technologies, such as genomics and proteomics, to create a comprehensive picture of the biological system. nih.gov For instance, an observed increase in norepinephrine turnover, as measured by DHPG-d5 tracing, could be correlated with changes in the expression of genes encoding for monoamine oxidase or the norepinephrine transporter.

Isotopic Enrichment Analysis for Pathway Mapping

Isotopic enrichment analysis is the cornerstone of stable isotope tracing studies. It involves determining the proportion of a metabolite that contains the stable isotope label. doi.org In the case of DHPG-d5, the analysis would focus on the mass spectrum of DHPG, looking for the signal corresponding to the d5 isotopologue relative to the d0 isotopologue.

This analysis not only allows for the quantification of metabolic rates but can also help in confirming metabolic pathways. metabolomicsworkbench.org For example, if a deuterated precursor to norepinephrine is administered, the detection of deuterated DHPG would confirm the metabolic link between the two molecules. The degree of enrichment in DHPG relative to its precursor can provide information about the efficiency of the pathway.

Involvement of 3,4 Dihydroxyphenylethylene Glycol in Biological Systems and Pathophysiological Contexts

Role as an Endogenous Metabolite in Mammals and Other Organisms

3,4-Dihydroxyphenylethylene glycol (DHPG), also known as 3,4-dihydroxyphenylglycol (B133932) (DOPEG), is a significant endogenous metabolite found in living organisms, from bacteria to humans. hmdb.ca In mammals, it is primarily recognized as a major metabolite of the neurotransmitter norepinephrine (B1679862). caymanchem.comwikipedia.org The production of DHPG occurs through the deamination of norepinephrine by the enzyme monoamine oxidase (MAO). hmdb.cacaymanchem.com This metabolic process is a key step in the inactivation of norepinephrine. nih.gov Following its formation, DHPG can be further metabolized by the enzyme catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG). hmdb.ca

DHPG's presence is not limited to mammals. For instance, high concentrations of DHPG have been identified in the pulp of natural black olives, suggesting its role extends to the plant kingdom. hmdb.ca The fundamental role of DHPG as a metabolite is intrinsically linked to the broader catecholamine system, which includes dopamine (B1211576), norepinephrine, and epinephrine (B1671497). nih.gov These catecholamines are synthesized from L-tyrosine and are crucial for neurotransmission and hormonal functions. nih.gov The metabolic pathways involving enzymes like MAO and COMT ensure the proper regulation and degradation of these vital signaling molecules. nih.gov

The folate-driven one-carbon cycle is a fundamental metabolic hub in cells that enables the synthesis of nucleotides and amino acids. nih.gov This cycle can also release formaldehyde, a potent crosslinking agent. nih.gov The detoxification of this endogenous genotoxin produces formate, which can then support essential metabolic processes. nih.gov

Investigation of DHPG as a Potential Biomarker for Physiological States or Dietary Intake

Researchers have explored the utility of DHPG as a biomarker for various physiological conditions and even dietary habits. The measurement of DHPG levels in bodily fluids like plasma, urine, and cerebrospinal fluid can offer insights into the activity of the sympathetic nervous system and norepinephrine metabolism. nih.govnih.govnih.gov For instance, urinary DHPG levels have been shown to be a sensitive indicator of changes in norepinephrine neuronal activity. nih.gov

Studies have demonstrated that plasma levels of both free DHPG and norepinephrine increase with sympathetic activation, such as during standing or exercise. nih.gov However, free norepinephrine levels appear to be a more sensitive marker for acute changes. nih.gov Despite this, the ratio of DHPG to norepinephrine (DHPG/NE) has been identified as a potentially more precise index of norepinephrine turnover, especially in conditions like heart failure. nih.gov In a rat model of left ventricular failure, the DHPG/NE ratio was significantly higher in the hearts of affected rats, reflecting increased sympathetic activity. nih.gov

The presence of high levels of DHPG in olives has led to the suggestion that it could serve as a potential biomarker for the consumption of olives and olive oil. hmdb.ca Furthermore, an abnormal neurochemical pattern, including elevated ratios of DOPA to DHPG and DOPAC to DHPG, may act as a biochemical marker for Menkes disease. nih.gov

Implications in Specific Metabolic Disorders and Enzymatic Deficiencies (e.g., Menkes disease, Tyrosine metabolism)

DHPG levels are significantly implicated in certain metabolic disorders, most notably Menkes disease. hmdb.ca Menkes disease is a rare X-linked recessive disorder of copper metabolism caused by mutations in the ATP7A gene. nih.gov This genetic defect leads to a deficiency in copper, which is a crucial cofactor for several enzymes, including dopamine-β-hydroxylase (DBH). nih.govnih.gov DBH is responsible for the conversion of dopamine to norepinephrine. nih.gov

In patients with Menkes disease, the partial deficiency of the copper-dependent enzyme DBH results in an altered catecholamine metabolite profile. nih.gov This leads to lower levels of DHPG. hmdb.ca Specifically, DHPG levels in Menkes patients have been reported to be around 3.57 ± 0.40 nM, significantly lower than the 8.91 ± 0.77 nM found in healthy infants. hmdb.ca The abnormal neurochemical pattern, characterized by high ratios of DOPA to DHPG and DOPAC to DHPG, is a key indicator of this condition and can serve as a valuable diagnostic marker. nih.gov

The metabolism of tyrosine, the precursor to all catecholamines, is central to this process. nih.gov Any disruption in the enzymes involved in catecholamine synthesis and degradation, such as the copper-dependent DBH in Menkes disease, will inevitably affect the levels of downstream metabolites like DHPG. nih.gov

Contribution to Antioxidant Defense Mechanisms in Biological Systems

DHPG has been identified as a potent antioxidant. hmdb.ca Antioxidants play a crucial role in biological systems by preventing or delaying the oxidation of other molecules. nih.gov They achieve this by counteracting the harmful effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are byproducts of normal cellular metabolism and can be generated by various environmental and physiological stressors. nih.govnih.gov An imbalance leading to an excess of these reactive species results in oxidative stress, a state implicated in numerous chronic diseases. nih.gov

Living organisms have evolved a sophisticated antioxidant defense system to manage these reactive species. nih.gov This system includes antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as non-enzymatic, low-molecular-weight antioxidants. nih.gov DHPG falls into the latter category.

In a cell-free assay, DHPG demonstrated the ability to scavenge DPPH radicals with an IC₅₀ of 1.55 µM. caymanchem.com Furthermore, studies on isolated mouse peritoneal macrophages have shown that DHPG can reduce lipopolysaccharide (LPS)-induced nitrite (B80452) production and decrease the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in inflammatory responses. caymanchem.com

Relationship to Other Catecholamine Metabolites in Health and Disease

DHPG is intricately linked to the broader network of catecholamine metabolites, and its levels are often interpreted in relation to other compounds in this pathway to understand health and disease states. The primary catecholamines—dopamine, norepinephrine, and adrenaline—are metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) to produce various metabolites. nih.gov

The main final metabolites of dopamine are 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov Norepinephrine and adrenaline are metabolized to 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) and vanillylmandelic acid (VMA). nih.gov DHPG is the direct precursor to MHPG, with the conversion being catalyzed by COMT. hmdb.ca

In healthy individuals, the ratio of DHPG to norepinephrine (NE) in plasma is typically greater than 2.0 at rest but decreases with increasing sympathetic activation due to a proportionally larger increase in NE. nih.gov In certain disease states, these ratios can be significantly altered. For example, in a rat model of heart failure, the DHPG/NE ratio was elevated, indicating increased norepinephrine turnover and sympathetic activity. nih.gov In Menkes disease, the ratios of DOPA to DHPG and DOPAC to DHPG are invariably increased, pointing to a partial deficiency of dopamine-β-hydroxylase. nih.gov Therefore, the simultaneous measurement and analysis of DHPG in conjunction with other catecholamine metabolites provide a more comprehensive picture of sympathetic nervous system activity and can be valuable in the diagnosis and study of various pathological conditions. nih.gov

Future Research Trajectories and Emerging Applications of Rac 3,4 Dihydroxyphenylethylene Glycol D5

Advancements in Analytical Sensitivity and Miniaturization for Deuterated Metabolite Quantification

The precise quantification of deuterated metabolites like rac-DOPEG-d5 is fundamental to its application in research. Ongoing advancements in analytical chemistry are pushing the boundaries of detection, enabling the measurement of increasingly minute quantities of these compounds in complex biological samples.

A primary driver of this enhanced sensitivity is the miniaturization of analytical platforms, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.gov The shift from traditional analytical-scale LC to micro-flow LC (µLC) and nano-flow LC (nLC) has demonstrated a remarkable ability to boost sensitivity. nih.govuniversiteitleiden.nl This is achieved by reducing flow rates and sample volumes, which minimizes dilution within the mass spectrometer's ionization source and leads to more efficient ionization. universiteitleiden.nl Studies have shown that miniaturization to the nano-flow regime can yield median sensitivity gains of around 80-fold in biological matrices like protein-precipitated blood plasma. nih.govresearchgate.net This increased sensitivity allows for higher coverage of low-concentration metabolites. nih.gov

Concurrently, the mass spectrometers themselves are undergoing miniaturization. The development of portable ion trap mass spectrometers coupled with ambient ionization techniques—such as desorption electrospray ionization (DESI)—allows for the direct analysis of samples with minimal or no prior preparation. nih.gov This not only speeds up analysis but also opens the door for in-situ and field applications that were previously impractical with conventional, lab-scale instruments. nih.govbohrium.com

While these technologies offer significant advantages, they also present challenges. For deuterated standards, the stability of the deuterium (B1214612) label is paramount. It is crucial to position labels on non-exchangeable sites to prevent the loss or replacement of deuterium with protons from solvents or the biological matrix. acanthusresearch.com Furthermore, issues such as the potential for deuterium exchange during analysis and the structural differences between the deuterated standard and the analyte must be carefully considered during method development to ensure quantitative accuracy. researchgate.netnih.gov

Table 1: Comparison of Miniaturized LC-MS Platforms for Metabolite Quantification

| Platform | Typical Flow Rate | Relative Sensitivity Gain | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Analytical-flow LC | >100 µL/min | Baseline | High robustness, well-established methods. | Lower sensitivity, larger sample volume required. |

| Micro-flow LC | 1-10 µL/min | Moderate (e.g., ~5-10 fold) | Good compromise between sensitivity and robustness, reduced solvent consumption. researchgate.net | Requires specialized equipment, more susceptible to clogging. |

| Nano-flow LC | <1 µL/min | High (e.g., ~80-fold) nih.gov | Highest sensitivity, ideal for biomass-restricted samples. nih.gov | Lower throughput, less robust, potential for reduced repeatability with rapid gradients. researchgate.net |

Integration with Multi-Omics Data for Systems-Level Understanding of Metabolism

To achieve a holistic understanding of complex biological processes, the data derived from quantifying metabolites like rac-DOPEG-d5 must be viewed within a broader biological context. The integration of metabolomics with other "omics" disciplines—genomics, transcriptomics, and proteomics—is a powerful approach to constructing a systems-level view of metabolism. nih.govnih.gov This multi-omics approach helps to unravel the intricate networks of molecular mechanisms that underpin cellular function and disease. nih.govmdpi.com

Metabolomics provides a real-time snapshot of the physiological state, acting as a downstream readout that reflects upstream changes at the gene, RNA, and protein levels. nih.govnih.gov By combining these data layers, researchers can move beyond simple correlations to build mechanistic models. plos.org For instance, integrating transcriptomics (gene expression) and metabolomics data can reveal how changes in the expression of metabolic enzymes directly translate into altered metabolic fluxes. plos.orgcbirt.net

A variety of computational tools and platforms have been developed to facilitate this complex data integration. nih.gov Platforms like MetaboAnalyst and pipelines such as COSMOS and INTEGRATE provide frameworks for combining heterogeneous omics datasets. plos.orgcbirt.netmetaboanalyst.caebi.ac.uk These tools use statistical methods and prior biological knowledge (e.g., known metabolic and signaling pathways) to identify significant associations and generate causal hypotheses about metabolic regulation. plos.orgebi.ac.uk Such an integrated approach is indispensable for fully elucidating the complex dysregulations that occur in diseases like cancer and for advancing personalized medicine. nih.gov

Table 2: Strategies for Multi-Omics Data Integration

| Integration Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Correlation-based Integration | Identifies statistical correlations between different omics analytes (e.g., a gene and a metabolite). | Linking co-expressed gene modules to specific metabolites to identify co-regulated metabolic pathways. | mdpi.com |

| Pathway/Network-based Integration | Maps omics data onto known biological pathways (e.g., KEGG) to identify enriched or perturbed processes. | Identifying pathways where both genes and metabolites are significantly altered in a disease state. | mdpi.com |

| Model-based Integration | Uses a computational model (e.g., a genome-scale metabolic model) as a scaffold to integrate and interpret multi-omics data. | Using the INTEGRATE pipeline to predict how changes in gene expression and metabolite levels affect metabolic fluxes. | plos.orgcbirt.netspringernature.com |

Development of Novel In Vivo Tracing Models for Neurochemical Research

Stable isotope-labeled compounds like rac-DOPEG-d5 are invaluable as tracers for studying metabolic dynamics in vivo. nih.gov Unlike radioactive isotopes, stable isotopes are non-hazardous, making them suitable for a wide range of studies, including those in humans. nih.govwikipedia.org By introducing a deuterated tracer into a biological system, researchers can follow its metabolic fate, providing direct insight into the turnover and pathways of endogenous molecules like norepinephrine (B1679862). nih.govnih.gov

The use of deuterated L-DOPS, a precursor to norepinephrine, has been explored to enhance the efficacy of treatments for norepinephrine deficiency by slowing its metabolic degradation. nih.gov Similarly, administering deuterated HMPG (a synonym for DOPEG) has allowed for the calculation of its production rate and half-life in humans, revealing that it is a rapidly turned-over and extensively metabolized compound. nih.gov

Progress in neurochemical research is increasingly reliant on the development of novel techniques to visualize and quantify these processes within the brain. nih.gov While microdialysis has been a conventional method for sampling neurochemicals, it is being supplemented by more advanced technologies. nih.gov These include genetically encoded fluorescent sensors and novel artificial receptors paired with semiconductor devices, which allow for the real-time tracking of neurotransmitters like dopamine (B1211576) and serotonin (B10506) with high spatiotemporal resolution. nih.govsciencedaily.com Combining stable isotope tracing with advanced neuroanatomical techniques, such as those that use viral vectors or fluorescent dyes like Fluoro-Gold, offers a powerful, multi-dimensional approach to map connectivity and function within specific neural circuits. researchgate.netnih.gov

Table 3: Comparison of In Vivo Neurochemical Monitoring Techniques

| Technique | Principle | Key Advantage(s) | Key Limitation(s) |

|---|---|---|---|

| Microdialysis | A probe with a semi-permeable membrane is inserted into tissue to collect analytes from the interstitial fluid. nih.gov | Can measure absolute concentrations of a wide range of neurochemicals. | Low temporal and spatial resolution; invasive. nih.gov |

| Fluorescent Sensors (GEIs) | Genetically encoded indicators that change fluorescence upon binding to a specific neurotransmitter. nih.gov | High molecular and cell-type specificity; high spatiotemporal resolution. nih.gov | Provides relative, not absolute, concentration changes; potential for low signal-to-noise. nih.gov |

| Stable Isotope Tracing | Administration of a labeled compound (e.g., DOPEG-d5) and subsequent measurement of its incorporation into downstream metabolites via MS. nih.gov | Allows for direct measurement of metabolic flux and turnover rates in vivo. nih.gov | Typically requires tissue collection post-mortem for analysis; provides a temporally integrated measure. |

Exploration of Racemic and Enantiomeric Differences in Metabolic and Biological Fate

The compound rac-DOPEG-d5 is a racemate, which is a 50:50 mixture of two non-superimposable mirror-image molecules known as enantiomers. regione.emilia-romagna.itnih.gov A critical and often overlooked area of research is the differential behavior of these individual enantiomers within a biological system. Because biological entities like enzymes, receptors, and transporters are themselves chiral, they often interact differently with each enantiomer of a chiral drug or metabolite. wikipedia.orgresearchgate.net

This enantioselectivity can lead to significant differences in the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer. wikipedia.org For many racemic drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse side effects. researchgate.net For example, studies on the antidepressant venlafaxine (B1195380) show that its (R)-enantiomer inhibits both serotonin and norepinephrine reuptake, while the (S)-enantiomer is selective for serotonin. nih.gov Similarly, the metabolism of omeprazole (B731) is stereoselective, with the (S)-enantiomer being metabolized to a lesser extent, resulting in greater bioavailability. nih.govnih.gov

Therefore, future research must move beyond studying rac-DOPEG-d5 as a single entity and instead focus on chiral analysis to separate and quantify the individual d5-enantiomers. wikipedia.org This will be crucial for accurately understanding the stereospecific metabolism of DOPEG and the distinct biological roles each enantiomer may play. Such studies will require the use of chiral chromatography or chiral derivatizing agents to resolve the enantiomers before quantification. wikipedia.org

Table 4: Potential Pharmacokinetic and Pharmacodynamic Differences Between Enantiomers

| Property | Description of Potential Difference | Implication for Research |

|---|---|---|

| Receptor Binding | One enantiomer may bind to a target receptor with much higher affinity than the other. researchgate.net | The observed biological effect may be attributable to only one of the two enantiomers. |

| Metabolic Rate | Enzymes (e.g., cytochrome P450s) may metabolize one enantiomer faster than the other. nih.govnih.gov | The half-life and exposure of the two enantiomers can differ significantly in vivo. |

| Membrane Transport | Transporter proteins may show preferential uptake or efflux for one enantiomer. nih.gov | Distribution into tissues, including the brain, may be stereoselective. |

| Toxicity | Adverse effects may be associated with the distomer, while the eutomer is therapeutic. wikipedia.orgresearchgate.net | Using a single, pure enantiomer could potentially offer a better safety profile than the racemate. |

Potential for High-Throughput Screening in Metabolomic Studies

In the fields of drug discovery, biomarker identification, and systems biology, there is a growing need to analyze large numbers of samples rapidly and efficiently. High-throughput screening (HTS) methodologies are essential for meeting this demand. Stable isotope-labeled compounds like rac-DOPEG-d5 are ideally suited to serve as internal standards in HTS metabolomic workflows. nih.goviroatech.com

The use of a SIL internal standard is considered the gold standard for quantitative mass spectrometry. acanthusresearch.comwaters.com Because the SIL standard (e.g., DOPEG-d5) has nearly identical physicochemical properties to the endogenous analyte (DOPEG), it co-elutes chromatographically and experiences similar effects from the sample matrix. waters.comsigmaaldrich.com This co-elution allows the SIL standard to accurately correct for variations in sample extraction, recovery, and, most importantly, matrix-induced ion suppression or enhancement—a significant source of imprecision in LC-MS/MS analysis. iroatech.comwaters.com

By adding a known amount of rac-DOPEG-d5 to every sample in a large cohort, researchers can achieve reliable and reproducible quantification of endogenous DOPEG across thousands of samples. iroatech.com This is critical for large-scale clinical studies or metabolomic profiling experiments where subtle differences in metabolite concentrations can be biologically significant. The ability to automate this workflow, combined with the accuracy afforded by SIL standards, makes the use of rac-DOPEG-d5 a powerful tool for enabling HTS in neurochemical and metabolic research. iroatech.com

Table 5: Advantages of Using rac-DOPEG-d5 in High-Throughput Screening

| Advantage | Mechanism | Impact on HTS |

|---|---|---|

| Improved Accuracy & Precision | Corrects for sample-to-sample variability in extraction efficiency and instrument response. sigmaaldrich.com | Ensures that measured differences between samples are biological, not technical, in origin. |

| Correction of Matrix Effects | The SIL standard experiences the same ion suppression/enhancement as the analyte. iroatech.comwaters.com | Increases the reliability and reproducibility of quantification in complex biological matrices like plasma or brain tissue. |

| Streamlined Workflow | A single internal standard can be added to all samples at the beginning of the preparation process. | Facilitates automation and increases the overall throughput of the analytical method. iroatech.com |

| Reliable Metabolite Identification | The standard provides a definitive retention time and mass fragmentation pattern for confident identification of the analyte. iroatech.com | Reduces the rate of false positives and false negatives in large-scale screening. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.